Modulated Lipophilicity of 2-Methoxy-1,3-benzothiazol-6-amine Compared to its 2-Methyl Analog
The 2-methoxy substitution significantly reduces lipophilicity compared to the 2-methyl analog. This is a critical parameter in drug design, as lipophilicity governs membrane permeability, solubility, and off-target binding. The target compound has a calculated LogP of 1.9 [1], whereas the 2-methyl-1,3-benzothiazol-6-amine analog has a predicted LogP of 2.4 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9 (predicted) |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazol-6-amine: LogP = 2.4 (predicted) |
| Quantified Difference | ΔLogP = -0.5 |
| Conditions | In silico prediction using standard algorithms |
Why This Matters
A lower LogP for the target compound suggests better aqueous solubility and a different pharmacokinetic profile compared to the more lipophilic 2-methyl analog, making it a more suitable starting point for developing leads requiring balanced hydrophilicity.
- [1] MolAid. (n.d.). 6-Amino-2-methoxy-benzothiazole | 77563-27-0. View Source
